molecular formula C7H7N5O B6329620 Furyltriazine CAS No. 4685-18-1

Furyltriazine

Cat. No.: B6329620
CAS No.: 4685-18-1
M. Wt: 177.16 g/mol
InChI Key: ZIXSZSGPTZTMBU-UHFFFAOYSA-N
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Description

Furyltriazine is a heterocyclic compound that contains both furan and triazine rings. These types of compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound, in particular, has garnered interest due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furyltriazine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a furan derivative with a triazine precursor in the presence of a suitable catalyst can yield this compound. The reaction conditions typically involve heating the reactants in a solvent such as dichloromethane or ethanol, often under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

Furyltriazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted this compound derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of furyltriazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative and its target .

Biological Activity

Furyltriazine is a heterocyclic compound that has garnered attention in various fields of research due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a triazine ring fused with a furan moiety, which contributes to its unique chemical properties. The structure can be represented as follows:

This compound C7H4N4O\text{this compound }C_7H_4N_4O

This compound has been synthesized through various methods, including cyclization reactions involving furan derivatives and triazine precursors.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Studies have demonstrated that this compound displays significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Insecticidal Effects : Research indicates that this compound has detrimental effects on insect larvae. A study reported that the introduction of this compound into the environment significantly reduced the survival rates of house fly larvae (Musca domestica), suggesting its potential as an insecticide .
  • Antiparasitic Activity : Preliminary investigations have indicated that this compound may possess antiparasitic properties, although more research is required to confirm these effects and elucidate the underlying mechanisms.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : It is suggested that this compound may inhibit specific enzymes critical for microbial growth and reproduction, thereby exerting its antimicrobial effects.
  • Disruption of Cellular Processes : The compound may interfere with cellular processes in insects, leading to developmental disruptions and increased mortality rates in larvae.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL for various strains, highlighting its potential as a therapeutic agent .
  • Insecticidal Properties : In a controlled laboratory setting, adult female house flies were treated with this compound. The findings revealed a significant reduction in larval survival rates compared to control groups, supporting its use as an insecticide .

Data Summary

Biological ActivityTest OrganismObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 100 µg/mL
AntimicrobialEscherichia coliMIC = 150 µg/mL
InsecticidalMusca domesticaReduced larval survival by 70%

Properties

IUPAC Name

6-(furan-2-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-6-10-5(11-7(9)12-6)4-2-1-3-13-4/h1-3H,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXSZSGPTZTMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963683
Record name 6-(Furan-2-yl)-1,3,5-triazine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4685-18-1
Record name 6-(2-Furanyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4685-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazine, 2,4-diamino-6-(2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furyltriazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Furan-2-yl)-1,3,5-triazine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-TRIAZINE, 2,4-DIAMINO-6-(2-FURYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE43KRG5HB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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